2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione
Description
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione (CAS: N/A) is a bicyclic organic compound featuring an isoindole-1,3-dione core fused with a 2,5-dioxooxolane (tetrahydrofuran-2,5-dione) moiety. This compound is synthesized via methods described by Qian et al. (2006), involving cyclization reactions to form the dioxolane ring . Key applications include:
- Anticonvulsant activity: Demonstrated in preclinical studies, likely due to structural mimicry of neurotransmitter scaffolds .
- Synthetic intermediate: Used in aspartic acid synthesis and other bioactive molecule preparations .
The crystal structure reveals a 90.0° dihedral angle between the isoindole-1,3-dione plane and the dioxolane ring, enabling centrosymmetric dimer formation via C–H···O hydrogen bonds. This structural rigidity influences solubility and crystallinity .
Properties
IUPAC Name |
2-(2,5-dioxooxolan-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5/c14-9-5-8(12(17)18-9)13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHZDLGZBIMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298126 | |
| Record name | 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-40-7 | |
| Record name | NSC120876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHTHALIMIDOSUCCINIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms, therapeutic potential, and relevant case studies.
Antioxidant Activity
Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. For instance, bioinformatics studies have shown that these compounds interact effectively with key molecular targets such as Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB). These interactions are crucial for mediating antioxidant activities and reducing oxidative stress in biological systems .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have reported that similar isoindole derivatives exhibit IC values ranging from 39.7 µM to 46.6 µM against colon cancer cell lines (HCT-15 and SW-620) .
| Cell Line | IC (µM) | Activity |
|---|---|---|
| HCT-15 | 46.6 | Moderate Inhibition |
| SW-620 | 39.7 | Significant Inhibition |
Anti-inflammatory Properties
The anti-inflammatory effects of isoindole derivatives have also been documented. Compounds similar to this compound demonstrated significant inhibition of protein denaturation, indicating potential use as anti-inflammatory agents. In vitro tests showed that certain derivatives achieved up to 83% inhibition at concentrations of 500 µg/ml .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase), which are critical in neurodegenerative diseases .
- Modulation of Signaling Pathways : Compounds within this class often interact with signaling pathways involved in inflammation and cancer progression, such as NF-kB and mTOR pathways .
Case Studies
Several studies have highlighted the efficacy of isoindole derivatives in preclinical settings:
- A study on the synthesis of novel isoindoline derivatives revealed that specific substitutions could enhance anticancer activity against human colon carcinoma cell lines .
- Another investigation demonstrated the ability of these compounds to modulate oxidative stress markers in cellular models, suggesting a protective effect against cellular damage .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share the isoindole-1,3-dione core but differ in substituents, conformation, and bioactivity.
Substituent Variations and Physical Properties
Key Observations:
- Thermal Stability : Thioxo-triazolidine derivatives (e.g., compound 14) exhibit exceptional thermal stability (>300°C), attributed to hydrogen bonding and aromatic stacking .
- Solubility : Sulfonamide-containing derivatives (e.g., 17b) show enhanced polarity due to the SO₂CH₃ group, improving aqueous solubility .
Key Insights:
Q & A
Q. What are the established synthetic routes for 2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions between isoindole-1,3-dione derivatives and cyclic diones. For example, a literature method involves refluxing isoindole-1,3-dione precursors with tetrahydrofuran-2,5-dione in anhydrous acetic acid under nitrogen, followed by recrystallization from ethanol . Optimization may focus on solvent choice (polar aprotic solvents enhance yield), temperature control (80–100°C to avoid side reactions), and catalyst use (e.g., Lewis acids like ZnCl₂ for regioselectivity). Purity is verified via HPLC (>98%) and melting point analysis .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 10.89 Å, b = 11.97 Å, c = 14.36 Å, and β = 111.6° . Key interactions include:
Q. What physicochemical properties are critical for its solubility and reactivity?
Key properties include:
Advanced Research Questions
Q. How does this compound act as an enzyme inhibitor, and what structural features drive its activity?
The compound inhibits monoamine oxidase (MAO) and cholinesterase (ChE) via competitive binding. The isoindole-1,3-dione moiety interacts with catalytic serine residues in ChE’s active site, while the dioxooxolan group enhances electron withdrawal, stabilizing enzyme-inhibitor complexes . SAR studies show:
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Challenges include:
- Disordered solvent molecules : Removed using SQUEEZE in PLATON .
- Thermal motion in the dioxooxolan ring : Mitigated by refining anisotropic displacement parameters .
- Twinning : Managed via the HKLF5 format in SHELXL . Data-to-parameter ratios >10:1 ensure reliability, with R₁ < 0.05 for high-resolution datasets .
Q. How can contradictions in bioassay data (e.g., IC₅₀ variability) be systematically analyzed?
Variability arises from assay conditions (e.g., pH, co-solvents). To address this:
- Normalize data using internal standards (e.g., donepezil for ChE assays) .
- Dose-response curves : Fit via nonlinear regression (Hill equation) to calculate IC₅₀ with 95% confidence intervals .
- Control for compound stability : Pre-incubate inhibitors with enzymes to rule out time-dependent inactivation .
Q. What computational methods are used to predict its pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance: MW < 500, LogP < 5).
- Molecular docking : AutoDock Vina models binding to MAO-B (PDB ID: 2V5Z), revealing key residues (Tyr 435, Gln 206) for hydrogen bonding .
- MD simulations : GROMACS assesses stability of inhibitor-enzyme complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
